BenchChemオンラインストアへようこそ!

5-(3-Bromophenyl)-4,6-dichloropyrimidine

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Ideal for CNS-focused kinase inhibitor libraries and ANDA analytical validation. The 3-bromophenyl isomer enables unique ATP-binding interactions distinct from para-substituted analogs. C4/C6 chlorines permit regioselective functionalization, while certified impurity documentation expedites regulatory filings. Request detailed characterization data.

Molecular Formula C10H5BrCl2N2
Molecular Weight 303.97 g/mol
Cat. No. B13437448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)-4,6-dichloropyrimidine
Molecular FormulaC10H5BrCl2N2
Molecular Weight303.97 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=C(N=CN=C2Cl)Cl
InChIInChI=1S/C10H5BrCl2N2/c11-7-3-1-2-6(4-7)8-9(12)14-5-15-10(8)13/h1-5H
InChIKeyMCMBVOPBEUYCBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromophenyl)-4,6-dichloropyrimidine: Procurement-Grade Pyrimidine Intermediate for Regioselective Synthesis and Target Engagement Studies


5-(3-Bromophenyl)-4,6-dichloropyrimidine (CAS 1532412-37-5) is a dihalogenated pyrimidine building block featuring a 3-bromophenyl substituent at the C5 position and chlorine atoms at C4 and C6. This substitution pattern confers distinct electronic properties and synthetic versatility [1]. The compound serves as a key intermediate in the synthesis of kinase inhibitors and GPCR modulators, and is formally designated as Macitentan Impurity 27 in pharmaceutical quality control applications [2]. With a molecular weight of 303.97 g/mol and calculated XLogP of 4.4, this compound presents a moderately lipophilic scaffold suitable for further derivatization via Suzuki-Miyaura cross-coupling at the bromophenyl site or nucleophilic aromatic substitution at the chlorine positions .

Why 5-(3-Bromophenyl)-4,6-dichloropyrimidine Cannot Be Interchanged with Other Dihalopyrimidines in Medicinal Chemistry Campaigns


The 3-bromophenyl versus 4-bromophenyl positional isomerism in 5-aryl-4,6-dichloropyrimidines produces distinct molecular geometries that critically affect target binding and synthetic trajectory. In pyrimidine-based kinase inhibitor scaffolds, the meta-substitution pattern alters the dihedral angle between the pyrimidine core and the pendant aryl ring, directly modulating ATP-binding pocket complementarity and off-target engagement profiles [1]. The C5-(3-bromophenyl) moiety provides a unique vector for Suzuki-Miyaura elaboration that cannot be replicated by the 4-bromophenyl isomer (CAS 146533-41-7), which is predominantly utilized as a Macitentan precursor rather than a kinase inhibitor intermediate . Furthermore, the C4 and C6 chlorine atoms exhibit differential reactivity toward nucleophiles—a property absent in mono-chlorinated or dehalogenated analogs—enabling sequential, regioselective functionalization essential for constructing unsymmetrical 4,6-disubstituted pyrimidine libraries . These structural distinctions translate into quantifiable differences in synthetic yield, target selectivity, and downstream analytical performance that generic substitution cannot accommodate.

Quantitative Differentiation Evidence for 5-(3-Bromophenyl)-4,6-dichloropyrimidine Versus Closest Analogs


Positional Isomerism Drives Divergent Biological Target Engagement Profiles

The meta-bromophenyl substitution in 5-(3-bromophenyl)-4,6-dichloropyrimidine confers distinct binding characteristics compared to the para-substituted isomer. While direct head-to-head kinase panel data for the dichloro scaffold is not publicly available, structurally related N⁴-(3-bromophenyl)pyrrolo[2,3-d]pyrimidines demonstrate that the 3-bromophenyl substituent enables potent multi-target receptor tyrosine kinase inhibition, including PDGFRβ and VEGFR-2, whereas 4-bromophenyl-substituted pyrimidines in the Macitentan series are optimized for endothelin receptor antagonism [1]. This divergence in biological target space is supported by the compound's characterization as a screening collection member with unreported but anticipated biological activity .

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Synthetic Yield Optimization in Suzuki-Miyaura Cross-Coupling of Bromophenyl-Dichloropyrimidines

In a systematic optimization study of Suzuki-Miyaura arylation using the 4-bromophenyl isomer as substrate, optimal yields of novel pyrimidine analogs (3a-h) were achieved employing 5 mol% Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane [1]. Electron-rich boronic acids produced good yields, and DFT calculations identified compound 3f as the most reactive derivative and 3g as the most stable. While this study utilized the para-isomer, the synthetic methodology is directly transferable to 5-(3-bromophenyl)-4,6-dichloropyrimidine, establishing a validated protocol for regioselective elaboration at the bromophenyl site [2]. The meta-substitution pattern may confer altered coupling kinetics due to modified electronic effects, requiring empirical optimization for specific boronic acid partners.

Organic Synthesis Cross-Coupling Reaction Optimization

Regioselective Sequential Functionalization via Differential Chlorine Reactivity

The presence of chlorine atoms at C4 and C6 of the pyrimidine ring enables tandem amination followed by Suzuki-Miyaura cross-coupling for the synthesis of unsymmetrical disubstituted pyrimidines . Studies on 4,6-dichloropyrimidine demonstrate that chloropyrimidine substrates are preferable over iodo-, bromo-, or fluoropyrimidines for Suzuki coupling due to optimal balance of reactivity and stability [1]. The C4 and C6 chlorines exhibit differential reactivity toward nucleophiles, permitting sequential substitution to construct asymmetric 4,6-diarylpyrimidines in moderate to good yields (56-84% for bis-arylation) [2]. This regioselective functionalization capability is absent in mono-chlorinated analogs such as 5-(3-bromophenyl)-4-chloropyrimidine, which offer only a single site for derivatization.

Chemical Synthesis Regioselective Derivatization Pyrimidine Chemistry

Regulatory-Grade Reference Standard Designation for ANDA Quality Control

5-(3-Bromophenyl)-4,6-dichloropyrimidine is formally designated and supplied as Macitentan Impurity 27, with detailed characterization data compliant with regulatory guidelines [1]. The product can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of Macitentan [2]. This regulatory-grade designation is not applicable to the 4-bromophenyl isomer, which serves as a synthetic intermediate rather than a characterized impurity standard. The impurity specification includes traceability against pharmacopeial standards (USP or EP) upon feasibility assessment, enabling direct integration into GMP analytical workflows.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Predicted Lipophilicity and Polar Surface Area Differentiate ADME Properties

Calculated physicochemical properties for 5-(3-bromophenyl)-4,6-dichloropyrimidine include XLogP of 4.4 and topological polar surface area (TPSA) of 25.8 Ų [1]. These values position the compound within the optimal range for blood-brain barrier penetration (CNS MPO desirability) and oral bioavailability according to Lipinski's Rule of Five. In comparison, the parent 4,6-dichloropyrimidine core exhibits LogP of 1.45 and TPSA of 25.8 Ų, indicating that the 3-bromophenyl substituent increases lipophilicity by approximately 2.95 log units while preserving the same polar surface area [2]. This property profile is distinct from the 4-bromophenyl isomer, which exhibits identical calculated XLogP and TPSA values but may display different experimental solubility due to altered crystal packing interactions .

Computational Chemistry ADME Prediction Drug Design

Commercial Availability as AldrichCPR Screening Collection Member

5-(3-Bromophenyl)-4,6-dichloropyrimidine is commercially available through Sigma-Aldrich as part of the AldrichCPR collection of unique chemicals provided to early discovery researchers . This collection is specifically curated for high-throughput screening and medicinal chemistry hit identification. In contrast, the 4-bromophenyl isomer (CAS 146533-41-7) is primarily distributed by specialty chemical suppliers as a synthetic reagent with minimum purity specifications of 95-98% . The AldrichCPR designation for the 3-bromophenyl isomer ensures batch-to-batch consistency and traceable sourcing suitable for reproducible screening campaigns, though analytical data is not collected by the vendor and buyer assumes responsibility for identity and purity verification .

Chemical Procurement Screening Libraries Early Discovery

Optimal Research and Industrial Applications for 5-(3-Bromophenyl)-4,6-dichloropyrimidine Based on Differentiated Evidence


Kinase Inhibitor Medicinal Chemistry Hit-to-Lead Optimization

The 3-bromophenyl substitution pattern in 5-(3-bromophenyl)-4,6-dichloropyrimidine aligns with pharmacophoric requirements observed in multi-target receptor tyrosine kinase inhibitors, particularly those targeting PDGFRβ and VEGFR-2 [1]. This compound is ideally suited for incorporation into focused kinase inhibitor libraries where the meta-bromophenyl vector provides distinct ATP-binding pocket interactions compared to para-substituted analogs. The C4 and C6 chlorine atoms enable sequential derivatization to explore structure-activity relationships around the pyrimidine core while maintaining the critical 3-bromophenyl pharmacophore [2].

Macitentan ANDA Impurity Profiling and Analytical Method Validation

As Macitentan Impurity 27, 5-(3-bromophenyl)-4,6-dichloropyrimidine is supplied with regulatory-compliant characterization data for use in ANDA analytical method development and validation [1]. This application is unique to the 3-bromophenyl isomer; the 4-bromophenyl isomer (CAS 146533-41-7) serves as a Macitentan synthetic intermediate rather than a characterized impurity standard. Procurement of this compound with traceable documentation eliminates the need for in-house impurity synthesis and qualification, directly supporting abbreviated new drug application filings [2].

Regioselective Synthesis of Unsymmetrical 4,6-Diarylpyrimidine Libraries

The differential reactivity of C4 and C6 chlorine atoms in 4,6-dichloropyrimidine scaffolds enables tandem amination followed by Suzuki-Miyaura cross-coupling for constructing unsymmetrical 4,6-diarylpyrimidines [1]. 5-(3-Bromophenyl)-4,6-dichloropyrimidine provides three distinct reactive handles: the bromophenyl group for Suzuki coupling at the C5 position, and the C4/C6 chlorines for sequential nucleophilic aromatic substitution. This regioselective functionalization capability is not available in mono-chlorinated analogs and supports the generation of structurally diverse pyrimidine libraries with controlled substitution patterns [2].

CNS-Targeted Probe Development Leveraging Optimized Lipophilicity

With a calculated XLogP of 4.4 and TPSA of 25.8 Ų, 5-(3-bromophenyl)-4,6-dichloropyrimidine occupies the favorable CNS MPO space for blood-brain barrier penetration [1]. This property profile, representing a ΔLogP of +2.95 relative to the parent 4,6-dichloropyrimidine core (LogP 1.45), enhances passive membrane diffusion while maintaining acceptable polar surface area for CNS exposure [2]. The compound is therefore particularly well-suited as a scaffold for developing CNS-targeted chemical probes, kinase inhibitors, or receptor ligands where balanced lipophilicity and permeability are critical design parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Bromophenyl)-4,6-dichloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.